2-(4-Nitrophenoxy)naphthalene
Overview
Description
2-(4-Nitrophenoxy)naphthalene is a chemical compound with the molecular formula C16H11NO3 and a molecular weight of 265.27 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-(4-Nitrophenoxy)naphthalene involves the Williamson etherification process . The reaction conditions include the use of caesium carbonate, copper (I) bromide, and 1,1’-azobis (cyclohexanecarbonitrile) in N,N-dimethyl-formamide at 100 degrees Celsius for 0.5 hours .Molecular Structure Analysis
The InChI code for 2-(4-Nitrophenoxy)naphthalene is 1S/C16H11NO3/c18-17(19)14-6-9-15(10-7-14)20-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H . The InChI key is ORYXOTYJSALBQZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(4-Nitrophenoxy)naphthalene is a solid substance . It has a molecular weight of 265.27 .Scientific Research Applications
Anticancer Potential
Research has identified 2-(4-Nitrophenoxy)naphthalene as a compound with potential anticancer properties. In a study, it was synthesized alongside other nitroaromatics, showing significant antitumor activity, as indicated by low LD50 values in brine shrimp cytotoxicity tests and low IC50 values. These compounds were also found to protect DNA against hydroxyl free radicals, suggesting their potential utility in cancer treatment or prevention (Shabbir et al., 2015).
Photophysical Characterization
A study on organotin compounds derived from Schiff bases for organic light-emitting diodes (OLEDs) involved the synthesis of ligands such as 2-(4-Nitrophenoxy)naphthalene. The study focused on understanding the photophysical properties of these compounds, contributing to the development of advanced materials for electronic and optical applications (García-López et al., 2014).
Development of Aromatic Polyamides
In the field of polymer science, 2-(4-Nitrophenoxy)naphthalene has been used as a precursor in the synthesis of aromatic polyamides. These polyamides have shown desirable properties like solubility in aprotic solvents and high thermal stability, making them suitable for various industrial applications (Yang & Chen, 1992).
Environmental Impact Studies
The environmental impact of nitroaromatic compounds, including 2-(4-Nitrophenoxy)naphthalene, has been explored in studies like the nitration of naphthalene in aqueous systems. Understanding the formation and behavior of these compounds in different environmental conditions is crucial for assessing potential risks and impacts (Vione et al., 2005).
Unique Fluorescence Properties
Another study investigated the unique fluorescence properties of nitro-group-containing naphthalene derivatives, including 2-(4-Nitrophenoxy)naphthalene. This research is significant for developing environmental fluorescence sensors, as these compounds exhibit distinct fluorescence behavior in different solvents (Hachiya et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-nitrophenoxy)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-17(19)14-6-9-15(10-7-14)20-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYXOTYJSALBQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354031 | |
Record name | 2-(4-nitrophenoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)naphthalene | |
CAS RN |
71311-82-5 | |
Record name | 2-(4-nitrophenoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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